molecular formula C17H27NO3 B15190768 1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate CAS No. 92956-69-9

1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate

Cat. No.: B15190768
CAS No.: 92956-69-9
M. Wt: 293.4 g/mol
InChI Key: NOJHANWXLFLOML-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopentyl group, and a butynyl glycolate moiety

Preparation Methods

The synthesis of 1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate typically involves multiple steps, including the formation of the piperidine ring and the attachment of the cyclopentyl and butynyl glycolate groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It is used in the study of biological systems and processes. Its interactions with biological molecules can provide insights into cellular functions and pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

CAS No.

92956-69-9

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxyhex-3-ynoate

InChI

InChI=1S/C17H27NO3/c1-3-4-11-17(20,14-7-5-6-8-14)16(19)21-15-9-12-18(2)13-10-15/h14-15,20H,3,5-10,12-13H2,1-2H3

InChI Key

NOJHANWXLFLOML-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C1CCCC1)(C(=O)OC2CCN(CC2)C)O

Origin of Product

United States

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